![molecular formula C8H6O4S B15096496 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid](/img/structure/B15096496.png)
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrans This compound is characterized by a fused ring system containing both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a suitable aldehyde, followed by cyclization and oxidation steps. For instance, the reaction of 2-chloro-1-methylpyridinium iodide with a thiophene derivative in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane, followed by heating and subsequent purification, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring system are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid: Similar in structure but differs in the position of the oxygen atom in the ring system.
5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide: Contains a sulfur atom and a sulfonamide group, offering different chemical properties.
Uniqueness
7-Oxo-5,7-dihydro-4H-thieno[2,3-c]pyran-5-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct electronic and steric properties, making it valuable for various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H6O4S |
|---|---|
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
7-oxo-4,5-dihydrothieno[2,3-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C8H6O4S/c9-7(10)5-3-4-1-2-13-6(4)8(11)12-5/h1-2,5H,3H2,(H,9,10) |
InChI-Schlüssel |
KPWWDHQRDONLOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)C2=C1C=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


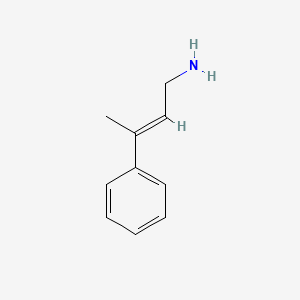
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)
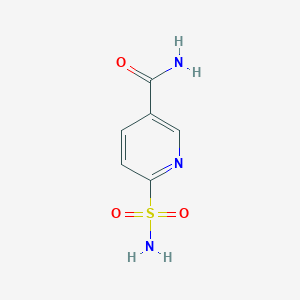
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B15096450.png)
![1-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15096455.png)
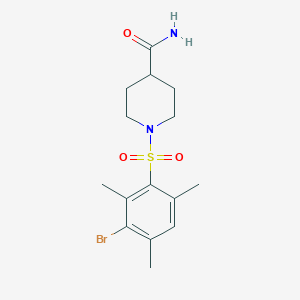
![N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B15096460.png)
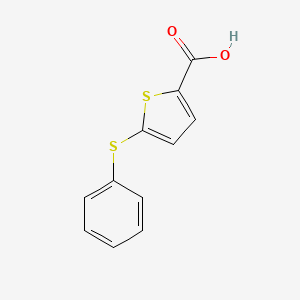
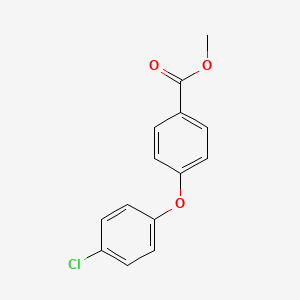
![4-[(Naphthalen-2-yl)carbamoyl]butanoic acid](/img/structure/B15096488.png)
![[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide](/img/structure/B15096493.png)
